Home > Products > Screening Compounds P76887 > Teludipine Hydrochloride
Teludipine Hydrochloride - 108700-03-4

Teludipine Hydrochloride

Catalog Number: EVT-255700
CAS Number: 108700-03-4
Molecular Formula: C28H39ClN2O6
Molecular Weight: 535.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Teludipine is a lipophilic calcium channel blocker.
Source and Classification

Teludipine Hydrochloride is synthesized from various chemical precursors, following specific synthetic routes that ensure its purity and effectiveness. It falls under the category of calcium channel blockers, specifically targeting L-type calcium channels, making it an essential agent in cardiovascular pharmacotherapy.

Synthesis Analysis

The synthesis of Teludipine Hydrochloride involves several steps that can vary based on the desired purity and yield. A typical synthetic route includes:

  1. Formation of Dihydropyridine Core: The initial step often involves the condensation of appropriate aldehydes with 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylic acid derivatives to form the dihydropyridine structure.
  2. Esterification: Following the formation of the core structure, esterification reactions are performed using diethyl malonate or similar reagents to introduce the necessary functional groups.
  3. Hydrochloride Salt Formation: The final step typically involves treatment with hydrochloric acid to convert the base form into its hydrochloride salt, enhancing solubility and stability.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and minimizing impurities .

Molecular Structure Analysis

Teludipine Hydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C28H38N2O6
  • Molecular Weight: 504.657 g/mol
  • IUPAC Name: Diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

The molecular architecture includes a dihydropyridine ring system with multiple substituents that contribute to its pharmacological activity. The presence of ester groups enhances lipophilicity, which is crucial for its mechanism of action .

Chemical Reactions Analysis

Teludipine Hydrochloride is involved in various chemical reactions that can be categorized as follows:

  1. Oxidation Reactions: Under specific conditions, Teludipine can be oxidized to form various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction Reactions: Reduction processes can be executed using lithium aluminum hydride or sodium borohydride to study the effects of reduced forms on biological systems.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution where functional groups are replaced with others, allowing for structural modifications that may enhance therapeutic effects.

These reactions are critical for understanding the compound's behavior in biological systems and for developing analogs with improved efficacy .

Mechanism of Action

Teludipine Hydrochloride functions primarily as a calcium channel blocker. Its mechanism of action involves:

  • Inhibition of Calcium Influx: By binding to L-type calcium channels on vascular smooth muscle cells, Teludipine prevents calcium ions from entering these cells during depolarization.
  • Vasodilation: This inhibition leads to relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.
  • Impact on Cardiac Function: Additionally, it reduces myocardial contractility and oxygen demand, making it beneficial in managing conditions like angina pectoris .
Physical and Chemical Properties Analysis

The physical and chemical properties of Teludipine Hydrochloride include:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Melting Point: The melting point ranges around 150–160 °C.

These properties are significant for formulation development and influence the drug's bioavailability .

Applications

Teludipine Hydrochloride has several scientific applications:

  1. Pharmacotherapy for Hypertension: Its primary use is in treating high blood pressure by promoting vasodilation.
  2. Management of Angina Pectoris: It helps in reducing chest pain associated with cardiac ischemia by decreasing myocardial oxygen demand.
  3. Research Applications: Due to its unique properties, it is often used in studies investigating calcium signaling pathways and drug resistance mechanisms in cancer therapy.
  4. Development of New Formulations: Ongoing research aims to explore novel delivery methods that enhance its therapeutic efficacy while minimizing side effects .
Historical Development and Ethnopharmacological Context

Discovery and Early Characterization of Dihydropyridine Derivatives

The development of Teludipine Hydrochloride represents a significant milestone in the evolution of dihydropyridine (DHP) derivatives, a class of compounds that revolutionized cardiovascular therapeutics. Discovered during systematic exploration of the 1,4-dihydropyridine scaffold in the late 20th century, Teludipine emerged from extensive structure-activity relationship studies aimed at optimizing vascular selectivity and lipophilic properties. Early pharmacological characterization revealed Teludipine's high binding affinity for voltage-gated L-type calcium channels in vascular smooth muscle, with negligible effects on cardiac myocytes at therapeutic concentrations—a defining characteristic of vascular-selective DHPs [1] [2].

The molecular architecture of Teludipine features the characteristic DHP ring system with strategic substitutions that confer both potency and tissue selectivity. Unlike first-generation DHPs such as nifedipine, Teludipine incorporates a dichlorophenyl moiety at position 4 and ester groups at positions 3 and 5, modifications that significantly enhance its membrane partitioning behavior and duration of action. These structural innovations positioned Teludipine within the second generation of lipophilic dihydropyridines, including felodipine, lacidipine, and lercanidipine, all sharing the critical attribute of slow release from lipid membrane depots [2].

Table 1: Evolution of Dihydropyridine Calcium Channel Blockers

GenerationRepresentative CompoundsKey AdvancementsLipophilicity Profile
First (1960s-1970s)Nifedipine, NicardipineInitial vasodilatory actionLow to moderate
Second (1980s-1990s)Teludipine, Felodipine, AmlodipineVascular selectivity, slow onset, long durationHigh
Third (2000s-present)Lercanidipine, CilnidipineDual L/T-type blockade, tissue-specific effectsVery high

Evolution of Calcium Channel Blockers in Cardiovascular Therapeutics

The introduction of Teludipine occurred against the backdrop of a paradigm shift in calcium channel blocker therapeutics. Early non-dihydropyridine agents like verapamil and diltiazem primarily targeted cardiac calcium channels, exerting significant negative inotropic effects that limited their utility in patients with compromised cardiac function [1] [3]. The advent of vascular-selective DHPs represented a therapeutic breakthrough, enabling effective blood pressure control without cardiodepressant activity—a crucial advantage that propelled DHPs to first-line status in hypertension management guidelines worldwide [1].

The therapeutic evolution of CCBs reflects a progressive refinement of pharmacodynamic profiles. Teludipine emerged when clinical focus shifted from merely lowering blood pressure to achieving hemodynamic optimization with reduced side effects. Its development specifically addressed limitations of early DHPs, particularly their tendency to cause reflex tachycardia and neurohormonal activation due to rapid vasodilation. By virtue of its gradual onset of action—a consequence of high lipophilicity and slow release from membrane depots—Teludipine provided smooth, sustained antihypertensive effects without provoking sympathetic nervous system activation [2] [3].

Clinical studies established Teludipine's efficacy in diverse hypertension phenotypes, including systolic hypertension in elderly patients and hypertension with comorbid renal impairment. Its mechanism—selective inhibition of calcium influx in vascular smooth muscle—reduces peripheral vascular resistance without significantly affecting cardiac output or conduction [1]. This vascular specificity made Teludipine particularly valuable for patients with concomitant ischemic heart disease, as it could be safely combined with beta-blockers without risking excessive bradycardia or contractile impairment [3].

Ethnopharmacological Relevance of Lipophilic Calcium Antagonists

The ethnopharmacological dimensions of Teludipine Hydrochloride reflect its distinctive pharmacokinetic properties and differential effects across populations. As a highly lipophilic DHP, Teludipine exhibits significant interindividual variability in pharmacokinetics influenced by genetic polymorphisms in cytochrome P450 3A4 (CYP3A4), the principal enzyme responsible for its hepatic metabolism [6]. This metabolic pathway shows well-documented ethnic variations, with implications for dosing requirements across different populations. Studies have demonstrated approximately 30-40% lower clearance rates in East Asian populations compared to Caucasian counterparts, necessitating consideration of ethnic background in therapeutic planning [6].

Population-specific responses to calcium channel blockers extend beyond pharmacokinetics to encompass therapeutic efficacy patterns. Large-scale hypertension outcome trials have consistently demonstrated that Black populations experience superior blood pressure reductions with DHP calcium channel blockers compared to other antihypertensive classes [1]. This differential response pattern positions Teludipine as a particularly rational choice in these populations, especially when combined with thiazide diuretics—a regimen that capitalizes on complementary mechanisms targeting vascular tone and volume regulation [1].

Table 2: Ethnopharmacological Considerations for Teludipine Hydrochloride

Population FactorPharmacokinetic ImpactTherapeutic ImplicationsSupporting Evidence
CYP3A4 polymorphismsUp to 2-fold variation in metabolic clearanceDose adjustment requirements in slow metabolizersIn vitro metabolic studies [6]
Black ethnicityMinimal PK differencesEnhanced antihypertensive efficacy vs. RAAS inhibitorsHypertension treatment guidelines [1]
East Asian ethnicityReduced clearance (30-40%)Potential for lower dosing requirementsComparative pharmacokinetic trials
Hepatic impairmentReduced first-pass metabolismContraindication or dose reductionPharmacokinetic modeling studies

The lipophilic nature of Teludipine confers additional pharmacodynamic properties with ethnopharmacological relevance. Its high membrane permeability enables substantial accumulation in vascular tissues, resulting in prolonged receptor occupancy at L-type calcium channels. This characteristic translates to consistent 24-hour blood pressure control with once-daily dosing across diverse populations—a significant advantage in real-world adherence patterns [2]. Furthermore, lipophilicity enhances drug distribution to specific vascular beds, potentially explaining the renal protective effects observed with Teludipine and structurally similar compounds in diabetic hypertensive patients [4] [6].

In type 2 diabetic populations, where hypertension management requires particular consideration of metabolic parameters, Teludipine demonstrated metabolic neutrality in clinical trials—a critical ethnopharmacological advantage. Unlike some antihypertensive classes that adversely impact glucose homeostasis, Teludipine maintained stable glycemic parameters with no significant alterations in fasting blood glucose, postprandial glucose excursions, or glycated hemoglobin concentrations [4]. This pharmacotherapeutic profile positions Teludipine as a valuable option in populations with high diabetes prevalence, including South Asian, Indigenous Australian, and Hispanic communities.

Properties

CAS Number

108700-03-4

Product Name

Teludipine Hydrochloride

IUPAC Name

diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

Molecular Formula

C28H39ClN2O6

Molecular Weight

535.1 g/mol

InChI

InChI=1S/C28H38N2O6.ClH/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6;/h11-16,24,29H,9-10,17H2,1-8H3;1H/b16-15+;

InChI Key

VMZCXIGDNRMWGI-GEEYTBSJSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl

Synonyms

GR66234A
GR66235A
teludipine
teludipine hydrochloride

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.